4,4,4-Trifluoro-1-(1-naphthyl)butane-1,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

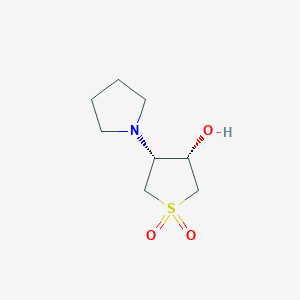

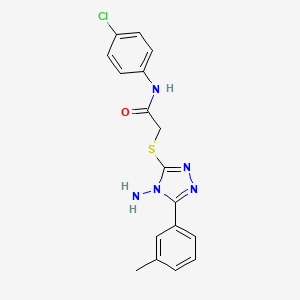

4,4,4-Trifluoro-1-(1-naphthyl)butane-1,3-dione is a β-diketone . It is a beige crystal or crystalline powder . It is also known as 4,4,4-Trifluoro-3-oxo-2’'-butyronaphthone and is a useful fluorescent compound .

Synthesis Analysis

The synthesis of this compound involves Schiff base condensation reaction . It has also been used in mixed-ligand chelate extraction of trivalent lanthanides .Molecular Structure Analysis

The linear formula of this compound is C10H7COCH2COCF3 . The molecular weight is 266.22 .Chemical Reactions Analysis

This compound has been used in the preparation of ternary lanthanide (Ln) complexes . It partially inhibits the oxidation of ferrocyanide in electron transport particles isolated from beef heart mitochondria .Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 70-72 °C . It has a CAS Number of 893-33-4 .Applications De Recherche Scientifique

Near-Infrared Luminescence

4,4,4-Trifluoro-1-(1-naphthyl)butane-1,3-dione has been utilized in synthesizing novel ternary lanthanide complexes. These complexes exhibit characteristic near-infrared (NIR) luminescence, which can be attributed to efficient energy transfer from ligands to central Ln(3+) ions. This property holds potential for applications in optical amplification, operating at wavelengths like 1300 or 1500 nm (Dang et al., 2011).

Coordination Chemistry and Stability Constants

Extensive studies have been conducted on the formation constants of mixed-ligands complexes involving this compound. These studies are crucial in understanding the behavior and properties of such complexes in different environments, such as in the presence of amino acids like L-Serine and DL-Alanine (Meena & Grover, 2018).

Spectroscopic Characterization and Structural Insights

The molecular structure and spectroscopic characteristics of 4,4,4-Trifluoro-1-(1-naphthyl)-1,3-butanedione have been explored through methods like Fourier Transform Infrared spectra and UV-Visible spectroscopy. These studies offer insights into the stability, charge delocalization, and potential chemical reactivity sites of the molecule (Reshmi et al., 2020).

Photoluminescent Behavior in Eu(III) Complexes

Research into the photoluminescent behavior of Eu(III) complexes using this compound has revealed notable luminescent properties. These complexes exhibit high quantum efficiencies and lifetime values, making them of interest in areas like quantum science and materials engineering (Wang et al., 2015).

Thermodynamic Properties and Calorimetry

The molecule has been a subject of calorimetric studies, particularly in determining its standard molar enthalpies of formation. Such studies are essential for understanding the thermodynamic behavior and potential applications of the compound in various chemical reactions (Silva et al., 1997).

Safety and Hazards

Orientations Futures

The future directions of 4,4,4-Trifluoro-1-(1-naphthyl)butane-1,3-dione research could involve further investigation into its cytotoxic activity against human cultured tumor and normal cells . Additionally, its potential use in the synthesis of new compounds and in mixed-ligand chelate extraction of trivalent lanthanides could be explored .

Mécanisme D'action

The mechanism of action, target, and biochemical pathways of a compound depend on its structure and the specific functional groups it contains. Diketones can participate in various chemical reactions, including condensation reactions and redox reactions. They can also act as ligands in the formation of complexes with metals .

Pharmacokinetics, which includes absorption, distribution, metabolism, and excretion (ADME), would depend on various factors such as the compound’s solubility, stability, and reactivity .

The compound’s action can be influenced by various environmental factors such as pH, temperature, and the presence of other substances. These factors can affect the compound’s stability, reactivity, and its interaction with its target .

Propriétés

IUPAC Name |

4,4,4-trifluoro-1-naphthalen-1-ylbutane-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3O2/c15-14(16,17)13(19)8-12(18)11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYQMAGRFYJIJOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)CC(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20997761 |

Source

|

| Record name | 4,4,4-Trifluoro-1-(naphthalen-1-yl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20997761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7639-68-1 |

Source

|

| Record name | 4,4,4-Trifluoro-1-(naphthalen-1-yl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20997761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Benzyl-3-[(4-bromopyrazol-1-yl)methyl]azetidine-1-carboxamide](/img/structure/B2587731.png)

![Tert-butyl N-[(1R)-1-(5-bromo-4-methyl-1,2,4-triazol-3-yl)ethyl]carbamate](/img/structure/B2587735.png)

![4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2587737.png)

![2,2-Dimethyl-5-({[2-(naphthalen-2-yloxy)-5-(trifluoromethyl)phenyl]amino}methylidene)-1,3-dioxane-4,6-dione](/img/structure/B2587739.png)

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide](/img/structure/B2587743.png)

![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride](/img/structure/B2587746.png)